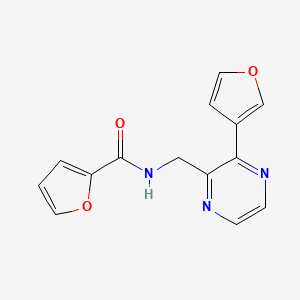

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3/c18-14(12-2-1-6-20-12)17-8-11-13(16-5-4-15-11)10-3-7-19-9-10/h1-7,9H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOYDPFVVBJYEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide typically involves the condensation of furan-2-carboxylic acid with a pyrazine derivative. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted furan derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly employed.

Major Products Formed

Oxidation: Furan-2,3-dione derivatives.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide features a unique combination of furan and pyrazine rings, which contribute to its distinct electronic properties. The synthesis typically involves the condensation of furan-2-carboxylic acid with a pyrazine derivative, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Synthetic Routes Overview

| Step | Description |

|---|---|

| 1 | Condensation of furan-2-carboxylic acid with a pyrazine derivative. |

| 2 | Use of coupling agents (EDCI, HOBt) to form the amide bond. |

| 3 | Optimization for industrial production using continuous flow reactors. |

Biological Activities

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide has been investigated for various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects.

Key Findings:

- MIC Values: Compound derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens.

- Biofilm Inhibition: The compound effectively inhibited biofilm formation, outperforming standard antibiotics like Ciprofloxacin .

Anticancer Activity

The compound's mechanism of action involves interaction with specific molecular targets:

- Enzyme Inhibition: It may inhibit bacterial enzymes, leading to antibacterial activity.

- Apoptosis Induction: Interaction with cancer cell receptors can induce programmed cell death .

Research Case Studies

Several studies have highlighted the pharmacological potential of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide:

-

Study on Genotoxicity:

- Investigated the genotoxic effects of the compound on various cell lines.

- Results indicated low genotoxicity at therapeutic concentrations.

- Antiviral Activity:

Industrial Applications

In addition to its biological applications, N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is utilized in the development of new materials with specific properties. Its unique structural features make it a valuable compound in drug discovery and materials science .

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, inducing apoptosis .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s uniqueness lies in its dual furan substitution. Below is a comparative analysis with similar pyrazine-carboxamides and furan-containing analogs:

Key Observations :

- Biological Activity: Unlike 5-alkylamino derivatives (e.g., 1a–1e in ), the target’s bioactivity remains unstudied. Trifluoromethylphenyl analogs exhibit antimycobacterial activity, suggesting that substituent choice critically impacts efficacy .

- Synthetic Complexity : The target’s furan-rich structure may simplify synthesis compared to trifluoromethyl- or cyclopropane-containing analogs, which require multi-step functionalization .

Physicochemical Properties

- Melting Point : While the target’s melting point is unreported, analogs with alkyl chains (e.g., 1c in ) melt at 128–129°C, whereas bulkier derivatives (e.g., biphenyl in ) exhibit higher thermal stability.

- Solubility : The dual furan rings may enhance solubility in polar aprotic solvents (e.g., DMF, THF) compared to highly halogenated analogs .

- Stability : The absence of hydrolytically sensitive groups (e.g., esters, oxadiazoles) suggests greater stability under ambient conditions than compounds like I-3 in .

Biological Activity

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings regarding its pharmacological effects.

Chemical Structure and Synthesis

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is characterized by the presence of furan and pyrazine rings, which contribute to its unique electronic properties. The synthesis typically involves the condensation of furan-2-carboxylic acid with a pyrazine derivative, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Synthetic Routes Overview

| Step | Description |

|---|---|

| 1 | Condensation of furan-2-carboxylic acid with a pyrazine derivative. |

| 2 | Use of coupling agents (EDCI, HOBt) to form the amide bond. |

| 3 | Optimization for industrial production using continuous flow reactors. |

Antimicrobial Properties

Research indicates that N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens, with minimum inhibitory concentration (MIC) values indicating potent bactericidal effects.

Key Findings:

- MIC Values: Compound derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens .

- Biofilm Inhibition: The compound effectively inhibited biofilm formation, outperforming standard antibiotics like Ciprofloxacin .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition: It may inhibit bacterial enzymes, leading to antibacterial activity.

- Apoptosis Induction: Interaction with cancer cell receptors can induce programmed cell death.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide:

- Study on Genotoxicity:

- Antiviral Activity:

Q & A

Q. How can researchers design and optimize a multi-step synthetic route for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide?

- Methodological Answer : Begin with a pyrazine core functionalized with a nitrile group (e.g., 3-cyanopyrazine derivative). Introduce the furan-3-yl substituent via nucleophilic aromatic substitution or cross-coupling reactions. Use hydroxylamine hydrochloride (HONH2·HCl) and triethylamine (TEA) in ethanol to convert the nitrile to a hydroxycarbamimidoyl intermediate, followed by cyclization with trimethoxyethane and TsOH to form oxadiazole or related heterocycles. Purify intermediates via silica gel chromatography (e.g., 25% EtOAc in petroleum ether) and final products via preparative HPLC (NH4HCO3/MeCN-H2O). Monitor reaction progress using TLC and LCMS .

Q. What spectroscopic techniques are critical for confirming the structure of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide?

- Methodological Answer : Use 1H-NMR (400 MHz, DMSO-d6 or CDCl3) to identify aromatic protons (δ 8.6–9.6 ppm for pyrazine), furan protons (δ 6.0–7.5 ppm), and methylene/methyl groups. 13C-NMR and HSQC can resolve quaternary carbons and heterocyclic connectivity. LCMS verifies molecular weight ([M+H]+), while X-ray crystallography (if single crystals are obtained) provides unambiguous confirmation of the 3D structure, as seen in related furan-pyrazine hybrids .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Methodological Answer : Perform solubility screening in DMSO, water, and biologically relevant buffers (e.g., PBS) using nephelometry or UV-Vis spectroscopy. For stability, incubate the compound at 37°C in assay media and monitor degradation via HPLC over 24–72 hours. Adjust pH or use stabilizing agents (e.g., cyclodextrins) if precipitation occurs. Reference protocols from structurally similar compounds (e.g., oxadiazole derivatives) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in observed vs. predicted bioactivity data for this compound?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) to identify binding modes. Compare docking scores with experimental IC50 values. If discrepancies arise, use molecular dynamics simulations (GROMACS) to assess binding stability over 100 ns. Analyze RMSD and hydrogen-bonding patterns to refine binding hypotheses. Cross-validate with mutagenesis studies on key residues .

Q. What strategies mitigate low yields during the cyclization step to form the pyrazine-oxadiazole core?

- Methodological Answer : Optimize reaction conditions:

- Temperature : Increase from 80°C to 100°C to enhance reactivity (ensure solvent stability).

- Catalyst : Replace TsOH with stronger acids (e.g., HCl gas) or Lewis acids (ZnCl2).

- Solvent : Use high-boiling solvents like DMF or toluene to prevent evaporation.

- Workup : Quench with ice-water to precipitate product and reduce side reactions. Refer to yields (56–95%) in analogous oxadiazole syntheses .

Q. How can researchers address off-target effects when evaluating kinase inhibition profiles?

- Methodological Answer : Use selectivity panels (e.g., Eurofins KinaseProfiler) to test against 100+ kinases at 1 µM. For hits, perform dose-response assays to determine IC50. Validate with cellular thermal shift assays (CETSA) to confirm target engagement in live cells. Cross-reference with structural analogs (e.g., pyrazine-carboxamides) to identify substituents that enhance selectivity .

Q. How do structural modifications (e.g., furan substitution) impact the compound’s pharmacokinetic properties?

- Methodological Answer : Synthesize analogs with furan-2-yl vs. furan-3-yl substitutions or thiophene replacements. Compare logP (via shake-flask method), plasma protein binding (ultrafiltration), and microsomal stability (rat/human liver microsomes). Use PAMPA for passive permeability and CYP450 inhibition assays to assess metabolic liability. Data from related furan-carboxamides suggest 3-substitution improves metabolic stability .

Data Contradiction Analysis

Q. How to reconcile conflicting NMR data for diastereomers or rotamers in this compound?

- Methodological Answer : Use VT-NMR (variable-temperature NMR) to coalesce split peaks caused by rotameric equilibria. For diastereomers, perform chiral HPLC or NOESY to distinguish spatial arrangements. If ambiguity persists, synthesize enantiopure intermediates (e.g., via enzymatic resolution) and compare spectra. Refer to resolved 1H-NMR signals in patent examples (e.g., δ 5.6–6.1 ppm for rotameric protons) .

Q. Why might biological activity vary between batches despite identical synthetic routes?

- Methodological Answer : Test for residual solvents (GC-MS) or metal catalysts (ICP-MS) that may inhibit assays. Perform X-ray powder diffraction (XRPD) to check polymorphic differences. Use DSC/TGA to assess crystallinity, which affects dissolution rates. Batch-to-batch variability in oxadiazole derivatives has been linked to trace impurities (<0.1%) altering target binding .

Application-Oriented Questions

Q. How can this compound serve as a building block for metal-organic frameworks (MOFs) or supramolecular assemblies?

- Methodological Answer :

The furan and pyrazine moieties act as ligands for transition metals (e.g., Cu, Zn). Synthesize MOFs via solvothermal reactions (120°C, DMF/water) and characterize with PXRD and BET surface area analysis . The compound’s rigidity and π-conjugation may enhance gas adsorption (e.g., CO2) or catalytic properties, as seen in pyrazine-based frameworks .

Q. What in vivo models are appropriate for studying this compound’s neuroprotective potential?

- Methodological Answer :

Use MPTP-induced Parkinson’s models in mice to assess dopamine neuron preservation. Administer orally (10–50 mg/kg) and measure striatal dopamine via HPLC-ECD. For mechanistic insights, perform Western blotting for kinase targets (e.g., GSK-3β) in brain lysates. Compare with blood-brain barrier penetration data from analogs (e.g., pyrazine-oxazole carboxamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.